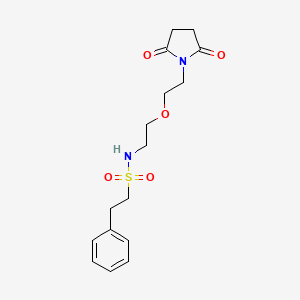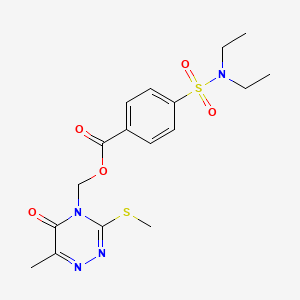
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurodegenerative diseases. It has also been shown to modulate certain signaling pathways that are involved in these diseases.
Biochemical And Physiological Effects
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has various advantages and limitations for lab experiments. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, its use in lab experiments is limited due to its moderate yield and purity. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are various future directions for the study of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to study its effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail, which can lead to the development of more effective drugs. Furthermore, its use in combination with other drugs can also be studied to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction between 4-ethylbenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification and recrystallization. The yield of the product is moderate, but the purity can be increased by using different purification techniques.
Scientific Research Applications
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Furthermore, it has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-12-7-9-13(10-8-12)20-17(21)16-14-5-3-4-6-15(14)18-11-19-16/h7-11H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHCHBLNKGUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)


![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)
![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)




![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
